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Cat. No.: B3027884 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the utilization of C-82 fullerenes,

particularly the endohedral metallofullerene Gadolinium@C-82 (Gd@C82), in the development

of targeted drug delivery systems. The unique physicochemical properties of these carbon

nanostructures, once appropriately functionalized, offer significant advantages in cancer

therapy and diagnostics (theranostics).

Introduction to C-82 Fullerenes in Drug Delivery
Fullerenes are a class of carbon allotropes composed of a spherical cage of carbon atoms.[1]

C-82, in particular, has garnered significant interest for its ability to encapsulate metal atoms,

forming endohedral metallofullerenes like Gd@C82.[2] Pristine fullerenes are hydrophobic,

which limits their direct application in biological systems.[1] However, through surface

functionalization, their solubility and biocompatibility can be dramatically improved, making

them promising candidates for drug delivery.[1][3]

The most studied derivative for biomedical applications is the polyhydroxylated form,

[Gd@C82(OH)22]n, which forms stable nanoparticles in aqueous solutions.[4][5] These

nanoparticles have demonstrated inherent anti-tumor activity and can also serve as carriers for

conventional chemotherapeutic drugs.[3][4] Their small size (typically < 100 nm) allows for

passive accumulation in tumor tissues through the Enhanced Permeability and Retention
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(EPR) effect.[6] Furthermore, their surface can be conjugated with targeting ligands for active

delivery to cancer cells.[7]

Key Applications and Advantages
Inherent Anti-Tumor and Anti-Metastatic Activity: [Gd@C82(OH)22]n nanoparticles have

been shown to inhibit tumor growth and suppress metastasis, partly by targeting the tumor

vasculature and modulating the tumor microenvironment.[2][4]

Overcoming Multidrug Resistance (MDR): These nanoparticles have demonstrated the ability

to circumvent cisplatin resistance in cancer cells, potentially by altering drug influx pathways.

[4]

Theranostics: The encapsulated Gadolinium atom makes Gd@C82 an effective T1-weighted

contrast agent for Magnetic Resonance Imaging (MRI), allowing for simultaneous diagnosis

and therapy.[8]

Targeted Drug Delivery: The surface of functionalized C-82 can be conjugated with targeting

moieties such as folic acid to enhance selective uptake by cancer cells that overexpress the

corresponding receptors.[7]

Low Systemic Toxicity: Studies have indicated that functionalized Gd@C82 nanoparticles

exhibit low toxicity to normal tissues, a significant advantage over many conventional

chemotherapeutics.[2][4]

Quantitative Data Summary
The following tables summarize key quantitative parameters for C-82 based drug delivery

systems based on published literature.

Table 1: Physicochemical Properties of Functionalized Gd@C82 Nanoparticles
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Parameter [Gd@C82(OH)22]n
PEG-b-PAMA-
Gd@C82

Reference

Hydrodynamic

Diameter (nm)
50 ± 12 21 - 35 [4]

Zeta Potential (mV) Not Specified Not Specified

Drug Loading

Capacity (%)

Not Applicable

(inherent activity)

Not Applicable (used

as NCT agent)

Encapsulation

Efficiency (%)
Not Applicable Not Applicable

Table 2: In Vitro Efficacy of [Gd@C82(OH)22]n Nanoparticles

Cell Line Assay IC50 (µg/mL) Effect Reference

MCF-7 (Human

breast cancer)

Tumor Growth

Inhibition
Not Specified

Potent inhibition

of tumor

propagation

[4]

H22 (Murine

hepatoma)

Tumor Growth

Inhibition
Not Specified

Strong inhibitory

activity
[4]

Lewis Lung

Cancer

Tumor Growth

Inhibition
Not Specified

Significant

inhibition
[4]

Cisplatin-

resistant prostate

cancer (CP-r)

Cell Growth

Inhibition
Not Specified

Inhibition of CP-r

cell growth
[4]

Table 3: In Vivo Tumor Inhibition with [Gd@C82(OH)22]n Nanoparticles
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Tumor Model Animal Model Dosage
Tumor
Inhibition (%)

Reference

H22 Hepatoma Mice Not Specified Significant [4]

Lewis Lung

Cancer
Mice Not Specified Significant [4]

MCF-7 Xenograft Nude Mice Not Specified Significant [4]

Experimental Protocols
Protocol 1: Solubilization of Gd@C82 using
Poly(ethylene glycol)-block-poly(2-(N,N-
diethylamino)ethyl methacrylate) (PEG-b-PAMA)
This protocol describes a non-covalent method to render Gd@C82 water-soluble for biological

applications.[6][9]

Materials:

Gd@C82 (pristine)

PEG-b-PAMA block copolymer

Chloroform

Deionized water

Dialysis membrane (e.g., MWCO 10 kDa)

Ultrasonic bath

Rotary evaporator

Procedure:
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Dissolve a known amount of Gd@C82 and PEG-b-PAMA in chloroform. A typical weight ratio

of polymer to Gd@C82 is 5:1 to 50:1.[6]

Mix the solution thoroughly by vortexing and sonication in an ultrasonic bath for 10-15

minutes to ensure complete dissolution and complexation.

Remove the chloroform using a rotary evaporator to form a thin film of the Gd@C82/PEG-b-

PAMA complex.

Re-hydrate the film with deionized water and sonicate for 30 minutes to form a nanoparticle

suspension.

To remove any excess, un-complexed polymer, dialyze the suspension against deionized

water for 48 hours, changing the water every 12 hours.

Collect the purified Gd@C82-PEG-b-PAMA nanoparticle solution and store it at 4°C.

Characterization:

Size and Morphology: Use Dynamic Light Scattering (DLS) and Transmission Electron

Microscopy (TEM) to determine the hydrodynamic diameter and morphology of the

nanoparticles. The expected size is in the range of 20-35 nm.[6][9]

Concentration: Use UV-Vis spectroscopy to determine the concentration of Gd@C82 in the

solution by measuring its characteristic absorbance.

Protocol 2: In Vitro Drug Release Study (Conceptual)
This protocol outlines a general method for assessing the release of a loaded drug from a C-82
based delivery system.

Materials:

Drug-loaded C-82 nanoparticles

Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.5

Dialysis tubing (appropriate MWCO)
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Shaking incubator or water bath

HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

Disperse a known amount of drug-loaded C-82 nanoparticles in a specific volume of release

medium (e.g., PBS pH 7.4).

Transfer the dispersion into a dialysis bag and seal it.

Place the dialysis bag in a larger volume of the same release medium (e.g., 50 mL) to

ensure sink conditions.

Incubate the setup at 37°C with gentle agitation.

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot

(e.g., 1 mL) of the release medium from outside the dialysis bag.

Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

Quantify the concentration of the released drug in the collected aliquots using a suitable

analytical method (e.g., HPLC, UV-Vis).

Calculate the cumulative drug release at each time point as a percentage of the total drug

loaded.

Repeat the experiment at a lower pH (e.g., 5.5) to simulate the acidic tumor

microenvironment.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to evaluate the cytotoxicity of C-82 based nanoparticles against

cancer cells.

Materials:

Cancer cell line of interest (e.g., HeLa, MCF-7)
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Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

C-82 nanoparticle solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours to allow for cell attachment.

Prepare serial dilutions of the C-82 nanoparticle solution in the cell culture medium.

Remove the old medium from the wells and replace it with the medium containing different

concentrations of the nanoparticles. Include untreated cells as a negative control.

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell

viability against the nanoparticle concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows
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Diagram 1: Experimental Workflow for Gd@C82
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Caption: Workflow for non-covalent solubilization and characterization of Gd@C82

nanoparticles.

Diagram 2: Proposed Anti-Angiogenesis Signaling
Pathway of [Gd@C82(OH)22]n
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Caption: Inhibition of tumor angiogenesis by [Gd@C82(OH)22]n via downregulation of key

signaling molecules.

Diagram 3: Logical Flow for Targeted Drug Delivery and
Action
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Caption: Stepwise process of targeted drug delivery using a ligand-conjugated C-82
nanoparticle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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